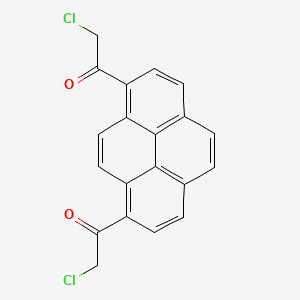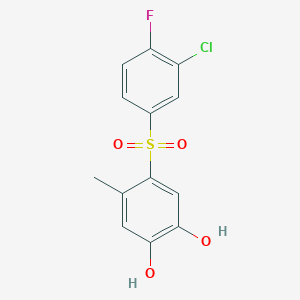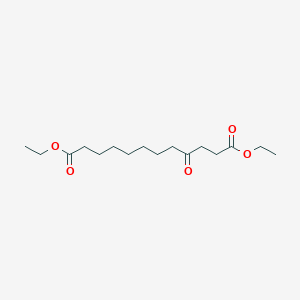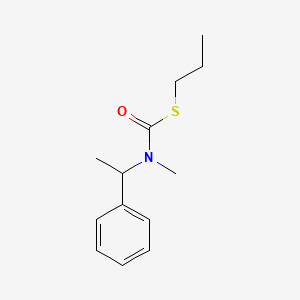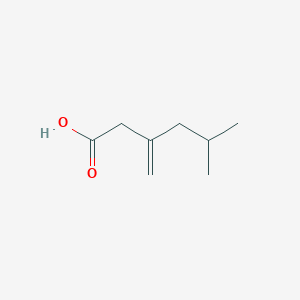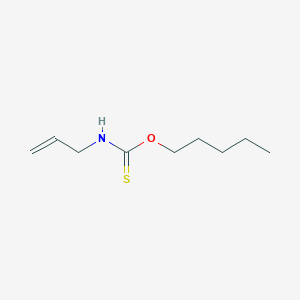
O-Pentyl prop-2-en-1-ylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Pentyl prop-2-en-1-ylcarbamothioate is an organic compound with the molecular formula C9H17NOS It is characterized by the presence of a carbamothioate group, which is a functional group containing sulfur, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Pentyl prop-2-en-1-ylcarbamothioate typically involves the reaction of prop-2-en-1-ylamine with pentyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Pentyl prop-2-en-1-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can replace the pentyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamothioates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O-Pentyl prop-2-en-1-ylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of O-Pentyl prop-2-en-1-ylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Butyl prop-2-en-1-ylcarbamothioate
- O-Hexyl prop-2-en-1-ylcarbamothioate
- O-Pentyl prop-2-en-1-ylcarbamodithioate
Uniqueness
O-Pentyl prop-2-en-1-ylcarbamothioate is unique due to its specific alkyl chain length and the presence of the carbamothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 90477-98-8 | |
Formule moléculaire |
C9H17NOS |
Poids moléculaire |
187.30 g/mol |
Nom IUPAC |
O-pentyl N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C9H17NOS/c1-3-5-6-8-11-9(12)10-7-4-2/h4H,2-3,5-8H2,1H3,(H,10,12) |
Clé InChI |
YCJOHAAGGKJLDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/no-structure.png)
